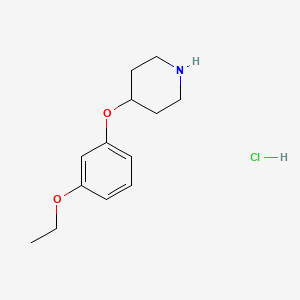![molecular formula C11H13ClF3NO2 B1440484 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride CAS No. 1185101-15-8](/img/structure/B1440484.png)
3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride
Vue d'ensemble
Description
The compound “3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride” is a complex organic molecule. It contains a trifluoromethylphenyl group, which is a common moiety in many pharmaceuticals and agrochemicals due to its unique electronic and steric properties . The compound also has an amino group attached to a methyl group, and a propionic acid group, which could contribute to its reactivity and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethylphenyl group would likely contribute significant steric bulk and electronic effects, influencing the compound’s overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethylphenyl group is known to undergo various reactions, and the amino and propionic acid groups could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The trifluoromethylphenyl group, for instance, is known to significantly alter the properties of the molecules it’s part of .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity of drug molecules. The compound may be used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group as one of the pharmacophores . This group can improve the metabolic stability and bioavailability of drugs, making it a valuable feature in drug design.
Synthesis of Cinacalcet HCl
An improved process for the synthesis of 3-(3-Trifluoromethylphenyl)propanal, a key intermediate in the production of Cinacalcet HCl, has been described . This compound is a calcimimetic drug approved for the treatment of secondary hyperparathyroidism and hypercalcemia. The compound could potentially be used in the synthesis pathway of such intermediates.
Ophthalmic Applications
Trifluoromethylphenol derivatives have been used in the preparation of travoprost, an antiglaucoma agent . The compound “3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride” could be explored for similar ophthalmic applications, given its structural similarity.
Anti-Cancer Research
Derivatives of trifluoromethyl compounds have been synthesized for anti-cancer studies . The compound could be utilized in the synthesis of new derivatives for anti-cancer research, exploring its potential efficacy against various cancer cell lines.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical or agrochemical, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .
Propriétés
IUPAC Name |
3-[N-methyl-3-(trifluoromethyl)anilino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15(6-5-10(16)17)9-4-2-3-8(7-9)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRGIWABIZOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673823 | |
| Record name | N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride | |
CAS RN |
1185101-15-8 | |
| Record name | N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



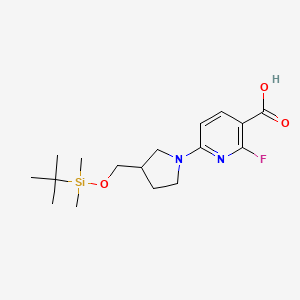
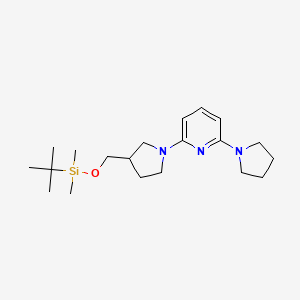
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)


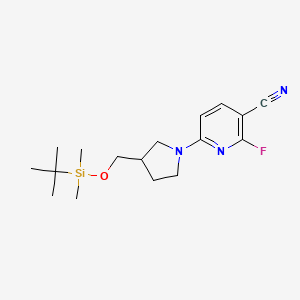
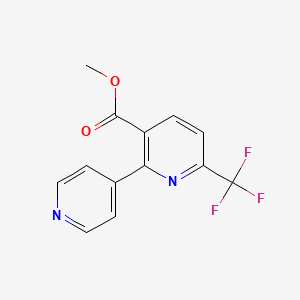
![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)
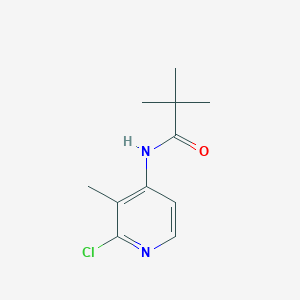
![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)

